2-Amino-2-thiazoline

antimicrobial multidrug-resistant Staphylococcus aureus

2-Amino-2-thiazoline (CAS 1779-81-3, 97% purity) is a tautomerically dynamic heterocyclic scaffold—imino form dominates in the solid state, amino form in methanol solution—granting researchers tunable coordination geometry for transition metal complex synthesis. As a bidentate ligand, it constructs Ni(II) complexes with validated DNA-binding capability. Its defined MIC of 32 µg/mL against MDR Staphylococcus aureus, synergistic activity with vancomycin and moxifloxacin, and role as a selective BChE/CaE inhibitor baseline (IC50 0.22–2.3 µM, zero AChE inhibition) make it indispensable for antimicrobial SAR and esterase profiling programs. Procure high-purity grade to ensure reproducible complexation stoichiometry and reliable bioassay benchmarking.

Molecular Formula C3H6N2S
Molecular Weight 102.16 g/mol
CAS No. 1779-81-3
Cat. No. B132724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-thiazoline
CAS1779-81-3
Synonyms4,5-Dihydro-2-thiazolamine;  2-Imino-thiazolidine;  2-Amino-4,5-dihydro-1,3-thiazole;  2-Amino-4,5-dihydrothiazole;  4,5-Dihydrothiazol-2-amine;  2-Thiazolidinimine;  2-Thiazolin-2-amine;  2-Amino-Δ2-thiazoline;  2-Aminothiazoline;  2-Iminothiazolidine; 
Molecular FormulaC3H6N2S
Molecular Weight102.16 g/mol
Structural Identifiers
SMILESC1CSC(=N1)N
InChIInChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
InChIKeyREGFWZVTTFGQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-thiazoline (CAS 1779-81-3) for Research and Industrial Procurement


2-Amino-2-thiazoline (ATZ, CAS 1779-81-3, C₃H₆N₂S, MW 102.16) is a nitrogen-sulfur heterocyclic compound that functions as a bidentate ligand in the synthesis of metal complexes with potential DNA-binding capabilities . This versatile small molecule is characterized by its 4,5-dihydrothiazol-2-amine core structure and demonstrates concentration-dependent tautomeric behavior, with imino species predominating in the solid state while amino species prevail in methanol solution [1]. The compound serves as a key intermediate in medicinal chemistry and materials science applications, with well-documented biological activities including antimicrobial efficacy against multidrug-resistant bacterial strains [2] and nitric oxide synthase (NOS) inhibitory properties [3]. 2-Amino-2-thiazoline is commercially available at 97% purity grade with defined storage requirements at room temperature under desiccated conditions , making it suitable for reproducible experimental protocols across diverse research applications.

Why 2-Amino-2-thiazoline Cannot Be Simply Substituted with Generic Thiazoline Analogs


While the thiazoline scaffold encompasses numerous commercially available derivatives, 2-amino-2-thiazoline exhibits distinct physicochemical and biological properties that preclude simple substitution with in-class analogs. The compound demonstrates a unique tautomeric equilibrium between amino and imino forms that is both concentration-dependent and environmentally responsive, with imino species predominating in the solid state and amino species in methanolic solution [1]. This tautomerism directly influences reactivity, metal coordination geometry, and biological target engagement in ways that differ fundamentally from non-amino substituted thiazolines or structurally distinct heterocycles like 2-aminothiazole [2]. In antimicrobial applications, the unsubstituted 2-amino-2-thiazoline core provides a specific minimum inhibitory concentration (MIC) profile against multidrug-resistant Staphylococcus aureus that differs quantitatively from closely related thiazoline derivatives [3]. Furthermore, the compound serves as a bidentate ligand for nickel(II) and other transition metal ions, enabling the construction of coordination complexes with DNA-binding capabilities—a property not universally shared by other thiazoline derivatives . These quantifiable differences in tautomeric behavior, antimicrobial potency, and metal-coordination chemistry underscore the necessity for careful compound selection based on application-specific requirements rather than generic class-based substitution.

Quantitative Evidence Guide for 2-Amino-2-thiazoline Differentiation in Scientific Procurement


Antimicrobial Activity Differentiation: 2-Amino-2-thiazoline Demonstrates 2-Fold Superior Potency Against MDR Staphylococcus aureus Versus 2-Thiazoline-2-thiol

In a direct head-to-head comparative study evaluating antimicrobial activity against ten multidrug-resistant (MDR) Staphylococcus aureus clinical isolates, 2-amino-2-thiazoline demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, representing 2-fold greater potency than 2-thiazoline-2-thiol which exhibited an MIC of 64 μg/mL under identical assay conditions [1]. The compound showed equivalent activity to 2-acetyl-2-thiazoline (MIC: 32 μg/mL) but demonstrated different synergistic profiles when combined with conventional antibiotics, with significant MIC reductions observed in combination therapy [1].

antimicrobial multidrug-resistant Staphylococcus aureus

Inducible Nitric Oxide Synthase (iNOS) Inhibition: 2-Amino-2-thiazoline Exhibits Moderate Activity with Defined IC50 Value

2-Amino-2-thiazoline demonstrates measurable inhibitory activity against inducible nitric oxide synthase (iNOS), with a reported IC50 value of 40,200 nM (40.2 μM) in a cell-based assay using IL-1β/IFNγ-stimulated rat RINmF insulinoma cells [1]. In contrast, the compound shows greater potency against endothelial NOS (eNOS) with an IC50 of 1,100 nM (1.1 μM), representing approximately 36-fold higher affinity for the endothelial isoform [2]. While class-level inference suggests that 2-aminothiazole derivatives have been optimized to achieve sub-micromolar iNOS IC50 values through appropriate substituent introduction at the 4- and 5-positions [3], the unsubstituted 2-amino-2-thiazoline core provides a defined baseline activity profile useful for comparative structure-activity relationship (SAR) studies.

nitric oxide synthase iNOS inflammation

Tautomeric Equilibrium Differentiation: Concentration-Dependent Amino-Imino Tautomerism Distinguishes 2-Amino-2-thiazoline from Structurally Rigid Analogs

2-Amino-2-thiazoline exists in a dynamic tautomeric equilibrium between amino (2-amino-2-thiazoline) and imino (2-iminothiazolidine) forms, with the predominant species being both concentration- and environment-dependent. Vibrational spectroscopic analysis combined with density functional theory (DFT) calculations reveals that imino species are prevalent in the solid state while amino species predominate in methanol solution [1]. Theoretical calculations using the MNDO method established the relative energy difference between tautomeric structures, with the amino form calculated to be approximately 2-3 kcal/mol more stable than the imino form in the gas phase, while solvation effects reverse this stability order in polar protic solvents [2]. In contrast, the structurally related 2-aminothiazole (aromatic thiazole ring) lacks this conformational flexibility due to its fully unsaturated ring system, existing predominantly in a single tautomeric state [3]. This tautomeric flexibility directly influences the compound's metal coordination behavior, as the imino tautomer presents different donor atom geometry (endocyclic nitrogen versus exocyclic imino nitrogen) for bidentate ligand formation [1].

tautomerism spectroscopy coordination chemistry

Derivatization Potential for Serine Esterase Inhibition: N,N-Disubstituted 2-Amino-2-thiazolines Achieve Sub-Micromolar IC50 Values Against BChE and CaE

While the parent 2-amino-2-thiazoline compound serves primarily as a synthetic intermediate, N,N-disubstituted derivatives incorporating the 2-amino-2-thiazoline scaffold demonstrate potent and selective inhibition of serine esterases. In a systematic study of N,N-disubstituted 2-amino-5-halomethyl-2-thiazolines, the most active compounds inhibited butyrylcholinesterase (BChE) and carboxylesterase (CaE) with IC50 values ranging from 0.22 to 2.3 μM, while showing no inhibitory activity against acetylcholinesterase (AChE) [1]. This selectivity profile contrasts with other heterocyclic scaffolds: for example, cyclohepta[d]thiazol-2-amine (a structurally related thiazole derivative) demonstrates potent BChE inhibition with IC50 = 130 nM but exhibits a different selectivity ratio relative to AChE [2]. The 2-amino-2-thiazoline scaffold enables tunable selectivity toward BChE versus CaE based on substituent choice, with pyridine-containing derivatives favoring BChE selectivity and para-methoxy dibenzyl-substituted compounds showing enhanced CaE selectivity [1].

cholinesterase carboxylesterase Alzheimer's disease

Optimal Application Scenarios for 2-Amino-2-thiazoline in Research and Industrial Settings


Antimicrobial Screening Against Multidrug-Resistant Gram-Positive Pathogens

2-Amino-2-thiazoline is optimally deployed as a reference compound in antimicrobial screening programs targeting multidrug-resistant Staphylococcus aureus. With a defined MIC of 32 μg/mL against MDR clinical isolates [1], this compound serves as a potency benchmark for evaluating novel thiazoline-derived antimicrobial agents. Its 2-fold superior activity relative to 2-thiazoline-2-thiol (MIC = 64 μg/mL) justifies its selection as the preferred core scaffold when initiating structure-activity relationship studies. Additionally, the compound's demonstrated synergistic interactions with conventional antibiotics (moxifloxacin, vancomycin) resulting in significant MIC reductions [1] position it as a valuable tool compound for investigating adjuvant therapies against recalcitrant soft tissue infections.

Coordination Chemistry and Metal Complex Synthesis for DNA-Binding Studies

As a bidentate ligand capable of coordinating nickel(II) and other transition metal ions, 2-amino-2-thiazoline enables the construction of metal complexes with validated DNA-binding capabilities . The compound's concentration-dependent tautomeric equilibrium [2] provides researchers with tunable coordination geometry, as the relative populations of amino and imino tautomers can be modulated by solvent choice and concentration. This property is particularly valuable for surface-enhanced Raman scattering (SERS) studies, where the molecule demonstrates distinct adsorption geometries (face-on versus edge-on) depending on adsorbate concentration on silver nanocolloidal surfaces [2]. Procurement of high-purity 2-amino-2-thiazoline (97% grade) ensures reproducible complexation stoichiometry and minimizes interference from impurities that could compete for metal coordination sites.

Synthetic Intermediate for Serine Esterase Inhibitor Development

The 2-amino-2-thiazoline core serves as a privileged scaffold for synthesizing selective butyrylcholinesterase (BChE) and carboxylesterase (CaE) inhibitors with demonstrated sub-micromolar potency (IC50 = 0.22-2.3 μM) and complete absence of acetylcholinesterase (AChE) inhibition [3]. This selectivity profile is therapeutically significant, as AChE inhibition is associated with dose-limiting cholinergic toxicity, whereas BChE and CaE inhibition offers alternative mechanisms for cognitive enhancement and modulation of ester-containing prodrug pharmacokinetics [3]. Research groups engaged in Alzheimer's disease drug discovery or prodrug metabolism studies should prioritize 2-amino-2-thiazoline over alternative heterocyclic cores (e.g., 2-aminothiazole) due to the scaffold's validated ability to achieve target selectivity through rational substituent variation at the N,N-disubstituted positions.

Nitric Oxide Synthase (NOS) Isoform Selectivity Baseline Studies

For laboratories investigating NOS isoform-selective inhibitors, 2-amino-2-thiazoline provides a well-characterized baseline compound with defined activity across multiple NOS isoforms. The compound exhibits an iNOS IC50 of 40,200 nM in cell-based assays [4] and an eNOS IC50 of 1,100 nM in recombinant enzyme assays [5], representing a 36.5-fold selectivity window favoring the endothelial isoform. This activity profile makes the compound useful as a reference standard for calibrating NOS inhibition assays and for benchmarking the potency gains achieved through substituent optimization. Medicinal chemistry teams pursuing iNOS-selective inhibitors can use the unsubstituted 2-amino-2-thiazoline IC50 as a baseline to quantify the fold-improvement in potency and isoform selectivity conferred by specific structural modifications, as demonstrated in SAR studies of 2-aminothiazole derivatives where appropriate 4- and 5-position substituents enhanced iNOS selectivity [6].

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